1-Cinnamoylpiperazine
Overview
Description
1-Cinnamoylpiperazine, also known as N-cinnamoylpiperazine, is a derivative of piperazine. It has a molecular formula of C13H16N2O and a molecular weight of 216.28 g/mol .
Synthesis Analysis
A series of novel cinnamoylpiperazine derivatives were synthesized as potential antinociceptive and anticonvulsive agents . Various heterocyclic systems like piperidine, morpholine, piperazine, and N-arylpiperazine were combined with cinnamoyl or methylenedioxy cinnamoyl moieties to obtain a series of constrained analogs of cinnamides .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring attached to a cinnamoyl group . The cinnamoyl group is a phenyl group attached to a prop-2-enoyl group .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C13H16N2O) and molecular weight (216.28 g/mol) . Other specific physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved papers.
Scientific Research Applications
Antinociceptive and Anticonvulsive Agent
1-Cinnamoylpiperazine derivatives have been explored for their potential as antinociceptive and anticonvulsive agents. A study synthesized various derivatives of cinnamoylpiperazine and found that a compound with 4-fluorophenyl substitution on the piperazine ring showed significant activity in this regard. This compound was also studied for its molecular and preadmet properties, indicating its potential in drug development for pain and seizure management (Prasanthi, Prasad, & Bharathi, 2018).
Synthesis of Antihistamines
In the synthesis of antihistamines, this compound plays a role. A study presented a continuous process for synthesizing cinnarizine, cyclizine, and a buclizine derivative from bulk alcohols, employing a methodology that includes the use of this compound as an intermediate. This process demonstrates the compound's utility in producing medically significant antihistamines (Borukhova, Noël, & Hessel, 2016).
CCR1 Antagonist for Inflammatory Diseases
1-Acyl-4-benzyl-2,5-transdimethyl-piperazine derivatives, including those with cinnamoyl groups, have been claimed as CCR1 antagonists useful in treating inflammatory diseases. These compounds have shown good receptor affinity and favorable pharmacokinetic properties, making them suitable for further exploration in the treatment of inflammation-related disorders (Norman, 2006).
Anticancer Agents
Cinnamoylpiperazine derivatives have been researched for their potential as anticancer agents. Cinnamic acid derivatives, including cinnamoylpiperazine, have shown promise in anticancer research due to their rich medicinal tradition and significant antitumor efficacy. These derivatives have been underutilized for decades but have gained attention in recent years for their potential in cancer treatment (De, Baltas, & Bedos-Belval, 2011).
HIV-1 Integrase Inhibition
This compound derivatives have been designed and synthesized as potential HIV-1 integrase inhibitors. A study found that trihydroxylated aromatic derivatives of this compound exhibit good inhibition of HIV-1 integrase, indicating its potential in the development of treatments for HIV (Yang et al., 2010).
Antibacterial Activity
Cinnamoylpiperazine derivatives also show promise in antibacterial applications. A study investigating the antibacterial activities of cinnamyl derivatives of arylpiperazine against various bacteria found that several compounds displayed significant in vitro antibacterial activity. The study highlights the potential of these derivatives in developing new antibacterial agents (Novaković et al., 2012).
Neuroprotective Activities
This compound derivatives have been synthesized for their potential neuroprotective activities. A study created cinnamide derivatives with benzylpiperazine moiety and evaluated their neuroprotective activities in cells and animal models. Certain derivatives showed potent neuroprotection, suggesting their potential as agents for treating cerebral ischemic stroke (Zhong et al., 2018).
Synthesis of NK1 Receptor Antagonist
In the development of the NK-1 antagonist GW597599, a novel synthetic route for a key chirally pure arylpiperazine urea, including the use of this compound, was developed. This route improved safety, yield, and throughput, demonstrating the compound's application in the synthesis of central nervous system disorder treatments (Guercio et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
1-Cinnamoylpiperazine and its derivatives have been synthesized as potential antinociceptive and anticonvulsive agents . The primary targets of this compound are believed to be the transient receptor potential vanilloid 1 (Trpv1) antagonists . These receptors play a crucial role in the transmission and modulation of pain, as well as the integration of diverse painful stimuli.
Mode of Action
It is believed to interact with its targets (trpv1 receptors) to exert its antinociceptive and anticonvulsive effects . The compound may dampen neuronal excitability, which is a common characteristic of disorders like epilepsy and neuropathic pain .
Biochemical Pathways
The compound’s interaction with Trpv1 receptors could potentially alter various downstream effects, thereby modulating the perception of pain and the occurrence of seizures .
Pharmacokinetics
A study on cinnamoylpiperazine derivatives suggested that these compounds exhibit good oral bioavailability and drug-likeness . These properties are crucial for the compound’s effective delivery to its target sites in the body.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of neuronal excitability. This modulation can result in the dampening of pain perception (antinociceptive effect) and the reduction of seizure activity (anticonvulsive effect) .
Biochemical Analysis
Biochemical Properties
1-Cinnamoylpiperazine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been studied for its potential antinociceptive and anticonvulsive properties. The compound interacts with enzymes such as acetylcholinesterase, inhibiting its activity and thereby increasing the levels of acetylcholine in the synaptic cleft. This interaction is crucial for its potential use in treating neurological disorders . Additionally, this compound has shown interactions with transient receptor potential vanilloid 1 (TRPV1) antagonists, which are involved in pain perception .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, it has been observed to induce apoptosis, a process of programmed cell death, by activating caspase enzymes and increasing the levels of pro-apoptotic proteins such as Bax and cytochrome c . This compound also affects cell signaling pathways by modulating the activity of proteins involved in the intrinsic mitochondrial pathway, leading to the suppression of cancer cell proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It inhibits acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine and enhancing cholinergic transmission . This inhibition is beneficial in conditions such as Alzheimer’s disease, where increased acetylcholine levels can improve cognitive function. Additionally, this compound acts as an antagonist to TRPV1, blocking the receptor’s activity and reducing pain perception .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that this compound maintains its biological activity for several weeks, with gradual degradation observed thereafter . In in vitro studies, the compound has demonstrated sustained effects on cellular function, including prolonged inhibition of acetylcholinesterase and consistent induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antinociceptive and anticonvulsive activities without noticeable adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, leading to the formation of metabolites that are excreted from the body . These metabolic processes are crucial for the compound’s bioavailability and therapeutic efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, it binds to plasma proteins, which facilitates its distribution throughout the body and prolongs its half-life .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and mitochondria. The compound’s activity is influenced by its localization, as it interacts with mitochondrial proteins to induce apoptosis in cancer cells . Post-translational modifications, such as phosphorylation, may also play a role in directing this compound to specific cellular compartments, enhancing its therapeutic effects .
Properties
IUPAC Name |
(E)-3-phenyl-1-piperazin-1-ylprop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c16-13(15-10-8-14-9-11-15)7-6-12-4-2-1-3-5-12/h1-7,14H,8-11H2/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCYXQODDJUHQL-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C=CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)C(=O)/C=C/C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55486-27-6, 84935-37-5 | |
Record name | 55486-27-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133368 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 84935-37-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.